2-(4-bromo-3-methylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide
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Overview
Description
2-(4-bromo-3-methylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound features a complex structure with multiple functional groups, including bromine, chlorine, and methyl groups attached to aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3-methylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-bromo-3-methylphenol with an appropriate acylating agent to form the phenoxy intermediate.
Amidation Reaction: The phenoxy intermediate is then reacted with 4-chloro-2-methylaniline under suitable conditions to form the final acetamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-3-methylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different halogens or functional groups, while hydrolysis would yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromo-3-methylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide would depend on its specific interactions with molecular targets. This might involve binding to specific enzymes or receptors, altering biochemical pathways, or affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-bromo-3-methylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide: can be compared with other acetamide derivatives that have similar structures but different substituents.
N-(4-chloro-2-methylphenyl)acetamide: Lacks the bromine and phenoxy groups.
2-(4-bromo-3-methylphenoxy)acetamide: Lacks the chloro and methyl groups on the aniline ring.
Properties
IUPAC Name |
2-(4-bromo-3-methylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO2/c1-10-8-13(4-5-14(10)17)21-9-16(20)19-15-6-3-12(18)7-11(15)2/h3-8H,9H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRMIOZDYKNCJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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